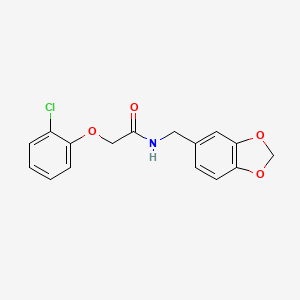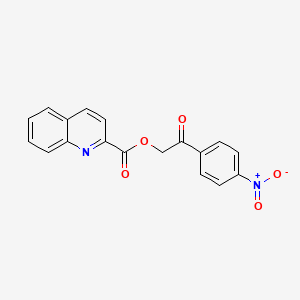![molecular formula C15H16N2O3S2 B5732695 N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)
N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide, also known as ABT-737, is a small molecule inhibitor that targets anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide works by binding to the hydrophobic groove of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, thereby preventing them from inhibiting pro-apoptotic proteins Bax and Bak. This allows Bax and Bak to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide has been shown to induce apoptosis in cancer cells that overexpress anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. It has also been shown to have minimal toxicity in normal cells. N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide has been extensively studied in preclinical models and has shown promising results. However, its efficacy in clinical trials has been limited due to the development of resistance mechanisms in cancer cells. Additionally, N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide has poor solubility and bioavailability, making it difficult to administer in vivo.
Orientations Futures
Future research on N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide should focus on developing more potent and selective inhibitors of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. Additionally, research should focus on developing strategies to overcome resistance mechanisms in cancer cells. Finally, research should focus on developing more effective delivery methods for N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide to improve its solubility and bioavailability.
Méthodes De Synthèse
N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide can be synthesized through a multi-step process involving the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminobenzylamine to form 4-nitrobenzylsulfonamide. This compound is then reacted with 2-(phenylthio)acetic acid to form N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis in cancer cells that overexpress anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide has been shown to be effective against a variety of cancer types, including lymphoma, leukemia, and solid tumors.
Propriétés
IUPAC Name |
2-phenylsulfanyl-N-[(4-sulfamoylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c16-22(19,20)14-8-6-12(7-9-14)10-17-15(18)11-21-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIQYOLDMRCQIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfanyl)-N-(4-sulfamoylbenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5732626.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5732630.png)
![2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5732640.png)
![methyl 2-{[5-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxybenzyl]oxy}benzoate](/img/structure/B5732644.png)
![3-methoxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5732646.png)


![1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5732666.png)

![1-[(4-ethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5732677.png)

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)
![N-(2-methyl-3-nitrophenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5732711.png)